molecular formula C15H16N4 B2900501 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile CAS No. 1164507-40-7

2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile

Cat. No.: B2900501
CAS No.: 1164507-40-7
M. Wt: 252.321
InChI Key: HCYLNQFAIDSQLS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile is an organic compound known for its complex structure and significant applications in various scientific fields. This compound features a malononitrile core substituted with a dimethylamino group and a toluidino group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as dimethylamine and 2-toluidine.

    Condensation Reaction: These intermediates undergo a condensation reaction with malononitrile under controlled conditions, often in the presence of a base like sodium ethoxide.

    Cyclization: The resulting product is then cyclized to form the final compound, with reaction conditions carefully optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.

    Purification Techniques: Implementing advanced purification techniques like recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups depending on the nucleophile used.

Scientific Research Applications

2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile
  • 2-[1-(Dimethylamino)-3-(4-toluidino)-2-propenylidene]malononitrile

Comparison:

  • Structural Differences: The position of the toluidino group varies among these compounds, leading to differences in their chemical properties and reactivity.
  • Unique Features: 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its behavior in chemical reactions and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(2-methylanilino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-12-6-4-5-7-14(12)18-9-8-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLNQFAIDSQLS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=CC(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C/C(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.